Tetradeca-5,7-diynoic acid

Übersicht

Beschreibung

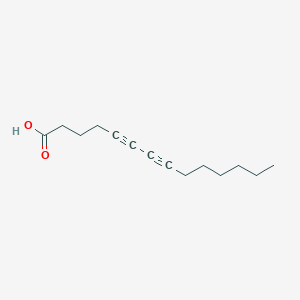

Tetradeca-5,7-diynoic acid is a long-chain fatty acid characterized by the presence of two triple bonds at the 5th and 7th positions of the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-5,7-diynoic acid typically involves the cross-coupling of acetylenic precursors. One common method includes the reaction of propargyl halides with terminal acetylenes in the presence of a copper(I) catalyst. This reaction proceeds through an S_N2 mechanism and requires catalytic amounts of copper(I) to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Synthetic Pathways for Conjugated Diyne Systems

The synthesis of 1,3-diyne derivatives, such as lembehyne B analogues, involves cross-cyclomagnesiation and alkyne coupling reactions. For example:

-

Cross-Cyclomagnesiation : Nonadeca-1,2-diene (1 ) and 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane (2 ) react with EtMgBr in the presence of Mg metal and Cp₂TiCl₂ catalyst (10 mol%) to form dienal 4 (77% yield) .

-

1,3-Diyne Formation : Subsequent addition of 1-lithium-4-trimethylsilyl-1,3-butadiyne to dienal 4 , followed by TBAF-mediated desilylation, yields rac-lembehyne B analogue 6 (66% yield) .

Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclomagnesiation | EtMgBr, Mg, Cp₂TiCl₂ | Et₂O | 20–22°C | 77% |

| Alkyne Addition | Li-TMS-acetylenide | THF | −40°C → RT | 66% |

Functionalization of Diyne Derivatives

Copper(I)-catalyzed coupling reactions enable the introduction of terminal alkynes into diyne frameworks:

-

Example : Natural lembehyne B (10 ) reacts with 1-bromo-2-(ω-hydroxyalkyl)acetylenes in the presence of CuCl to produce 1,3-diyne derivatives (12a–d ) in high yields (50–67%) .

Representative Product Data :

| Compound | Structure | NMR Shifts (¹H/¹³C) | HRMS (ESI-TOF) |

|---|---|---|---|

| 12b | (19Z,23Z)-Tetraconta-19,23-dien-3,5-diyne-1,7-diol | δ 0.90 (t, CH₃), 5.37–5.43 (m, ═CH) | Found: 583.9900 [M + H]⁺ |

Kinetic and Mechanistic Insights

Reaction optimization studies highlight the importance of:

-

Base and Solvent Selection : For nucleophilic substitutions, excess DIPEA in CH₂Cl₂ improves coupling efficiency (e.g., hybrid molecule synthesis in ).

-

Catalyst Tuning : Cp₂TiCl₂ enhances cyclomagnesiation selectivity (>98%) by stabilizing transition states .

Analytical Characterization

Critical data for diyne derivatives include:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Tetradeca-5,7-diynoic acid exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has a minimum inhibitory concentration (MIC) lower than conventional antibiotics when tested against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests its potential as an alternative antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound's structural characteristics suggest that it may modulate inflammatory responses. Similar compounds have demonstrated immunomodulatory effects, indicating that this compound could be effective in treating inflammatory diseases . Studies utilizing liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have explored its interactions with cellular targets involved in inflammation .

Antitumor Activity

Research has highlighted the potential of this compound derivatives in cancer treatment. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties . The mechanisms of action include inducing apoptosis in cancer cells and disrupting cell cycle progression.

Synthetic Methods

This compound can be synthesized through several methods, including:

- Alkyne Metathesis : Utilizing transition metal catalysts to facilitate the formation of the alkyne structure.

- Oxidation and Reduction Reactions : Employing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction to achieve desired functional groups .

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited MIC values significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Antitumor Activity Evaluation

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) showed that this compound inhibited cell viability with IC50 values in the micromolar range. These findings suggest its viability as a lead compound for anticancer drug development .

Wirkmechanismus

The mechanism of action of tetradeca-5,7-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows the compound to participate in unique chemical reactions that can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states and signaling pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- Tetradeca-2,4-diynoic acid

- Hexadeca-7,9-diynoic acid

- Undeca-2,4-diynoic acid

Comparison: Tetradeca-5,7-diynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and biological activity compared to other acetylenic fatty acids

Biologische Aktivität

Tetradeca-5,7-diynoic acid is a unique fatty acid characterized by its distinct diyne structure. This compound has garnered attention in recent years due to its potential biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is classified as a polyacetylenic fatty acid. Its chemical structure includes a long carbon chain with two triple bonds located at positions 5 and 7. The molecular formula is , and it exhibits unique properties that influence its biological activity.

Antifungal Activity

Recent research has highlighted the antifungal properties of this compound, particularly against pathogenic fungi. A study identified a related compound, EV-086 (which shares structural similarities), demonstrating potent antifungal activity against various fungal species such as Candida, Aspergillus, and Trichophyton spp. The mechanism of action involves the inhibition of delta-9 fatty acid desaturation, which is critical for fungal membrane integrity .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits fungal growth at specific concentrations while exhibiting low toxicity to mammalian cells. For instance, the minimal inhibitory concentration (MIC) for C. albicans was reported at 2.5 ng/ml for related compounds . The following table summarizes the antifungal activity:

| Fungal Species | MIC (ng/ml) | Reference |

|---|---|---|

| Candida albicans | 2.5 | |

| Aspergillus niger | TBD | TBD |

| Trichophyton rubrum | TBD | TBD |

Anticancer Activity

This compound also shows promise in anticancer applications. Research indicates that similar polyacetylenes possess cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that polyacetylenes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways .

Case Studies

A notable case study involved the application of polyacetylenes in inhibiting the proliferation of breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The following table summarizes findings from relevant studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | TBD | Apoptosis via oxidative stress | |

| HeLa (Cervical) | TBD | Cell cycle arrest | TBD |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Lipid Metabolism : Similar compounds have been shown to disrupt lipid metabolic processes in fungi, leading to compromised cell membrane integrity.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, often through the generation of reactive oxygen species (ROS).

Eigenschaften

IUPAC Name |

tetradeca-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGHYQJIJUVATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627493 | |

| Record name | Tetradeca-5,7-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140654-92-8 | |

| Record name | Tetradeca-5,7-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.